molecular formula C11H7BrN4 B1382294 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine CAS No. 1424017-38-8

5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine

Cat. No.: B1382294
CAS No.: 1424017-38-8
M. Wt: 275.1 g/mol
InChI Key: WRMMOUBKQLDASO-UHFFFAOYSA-N
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Description

5-Bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine is a versatile brominated fused heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for constructing more complex molecules. The bromine atom at the 5-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships. Pyrazolo[3,4-c]pyridazine derivatives are recognized as privileged scaffolds in biomedical research. Compounds based on this core structure have been investigated as positive allosteric modulators of GABA-A receptors, indicating potential for central nervous system applications . The structural motif is a key feature in patents covering treatments for conditions like epilepsy and pain . Furthermore, related pyrazolopyridazine analogues have demonstrated a range of pharmacological activities, including serving as inhibitors for various kinases and fibroblast growth factor receptors, highlighting the scaffold's relevance in oncology and inflammation research . This product is intended for research and development purposes as a building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-9-6-8-10(7-4-2-1-3-5-7)14-16-11(8)15-13-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMMOUBKQLDASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(N=NC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Precursors: Hydrazine Derivatives and Pyridazinones

The initial stage involves preparing key intermediates such as hydrazine derivatives and pyridazinones, which serve as building blocks for the final heterocyclic system:

  • Preparation of 6-Substituted Phenyl-2,3,4,5-tetrahydropyridazin-3-ones : These are synthesized by reacting substituted acyl derivatives (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid) with hydrazine hydrate in ethanol. This step introduces the phenyl group and forms the pyridazinone ring, which is crucial for subsequent cyclization steps (see,).

  • Formation of Aryl-aldehydes : Aryl aldehydes are prepared via standard aldehyde synthesis or purchased commercially, serving as electrophilic partners in condensation reactions.

Condensation to Form Hydrazones

The next step involves synthesizing hydrazone intermediates:

This step is monitored via TLC, ensuring complete conversion.

Formation of Pyrazolo[3,4-c]pyridazine Derivatives

The critical step involves cyclization to form the fused heterocyclic core:

  • Reaction with Phosphoryl Chloride (POCl₃) and DMF :

    • The hydrazone intermediates are treated with POCl₃ in the presence of DMF, which acts as a Vilsmeier reagent precursor, generating an electrophilic species that facilitates cyclization.
    • Under microwave irradiation (120°C, 5–8 minutes), the reaction proceeds rapidly with higher yields (~94%) compared to conventional heating (6–7 hours),.
  • Mechanism :

    • Formation of an iminium ion from POCl₃ and DMF
    • Attack on the hydrazone's methylene group
    • Intramolecular nucleophilic addition and elimination of CO₂ and water
    • Cyclization yields the pyrazolo[3,4-c]pyridazine core

Phenyl Substitution at the 3-Position

The phenyl group at the 3-position is introduced via nucleophilic substitution or through the initial condensation step, depending on the synthetic route:

  • Method :
    • Using phenylhydrazine derivatives during the hydrazone formation step ensures phenyl substitution at the desired position.
    • Alternatively, Suzuki coupling can be employed if a halogenated precursor is available, using phenylboronic acid and a palladium catalyst.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Yield/Remarks
1 Synthesis of pyridazinone intermediates Hydrazine hydrate + acyl derivatives Reflux in ethanol High yield, ~80-90%
2 Formation of hydrazones Hydrazine derivatives + aryl-aldehydes Reflux in ethanol + acetic acid Complete in 2 hours
3 Cyclization to pyrazolopyridazine Hydrazones + POCl₃ + DMF Microwave irradiation at 120°C (5–8 min) Yield up to 94%
4 Bromination at 5-position NBS or Br₂ Chloroform/Acetic acid, 0°C to RT Selective bromination
5 Phenyl substitution at 3-position Phenylhydrazine or Suzuki coupling Standard conditions Efficient substitution

Research Findings and Data

  • Microwave-assisted synthesis significantly reduces reaction time and increases yields, making it advantageous over conventional heating.
  • Spectroscopic analyses (IR, NMR, MS) confirm the structure of the final product.
  • The reaction mechanism involves intramolecular cyclization facilitated by electrophilic species generated in situ.

Notes and Optimization

  • Reaction Monitoring : TLC and spectroscopic methods are essential for tracking reaction progress.
  • Purification : Recrystallization from ethanol or other suitable solvents yields pure compounds.
  • Substituent Effects : Electron-donating groups on phenyl rings enhance yield and reaction rate; electron-withdrawing groups influence bromination selectivity.

This synthesis approach, combining classical condensation, electrophilic substitution, and modern microwave-assisted cyclization, offers an efficient, high-yield pathway for preparing 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine with potential for structural modifications to explore biological activities.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridazines, while coupling reactions can produce more complex biaryl derivatives .

Scientific Research Applications

Medicinal Chemistry

Targeting Tropomyosin Receptor Kinases (TRKs)
One of the primary applications of 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine is in medicinal chemistry, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). These kinases are involved in critical signaling pathways that regulate cell proliferation and survival. Inhibition of TRKs by this compound can lead to the suppression of tumor growth in cancers associated with TRK overexpression. The mechanism involves binding to the kinase's active site, thereby blocking its activity and affecting downstream signaling pathways such as Ras/Erk and PI3K/Akt.

Drug Development
The compound serves as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Its unique structural features allow for modifications that can enhance its pharmacological properties. Research indicates that derivatives of this compound may exhibit improved efficacy and selectivity against specific biological targets.

Biological Studies

Enzyme Inhibition
this compound is utilized in biological studies to investigate enzyme inhibition mechanisms. It has been shown to inhibit certain kinases crucial for cell signaling and metabolism. This property makes it valuable for studying cellular processes related to cancer progression and other diseases .

Cell Cycle Regulation
The compound influences cell cycle regulation by interacting with proteins involved in this process. Studies have demonstrated that it can modulate key signaling pathways that control cell division and apoptosis, making it a candidate for further exploration in cancer research.

Material Science

Novel Material Development
Due to its distinctive chemical structure, this compound is being investigated for potential applications in material science. Its electronic properties may be harnessed to develop new materials with specific optical or electronic characteristics. Research is ongoing to explore how modifications to its structure can lead to enhanced material properties suitable for various technological applications.

Data Table: Summary of Applications

Application Area Description Potential Impact
Medicinal ChemistryInhibitor of TRKs; scaffold for drug developmentCancer treatment; anti-inflammatory drugs
Biological StudiesEnzyme inhibition; modulation of cell cycle signalingInsights into cancer biology; therapeutic targets
Material ScienceDevelopment of materials with unique electronic or optical propertiesAdvancements in technology; novel materials

Case Studies

  • Inhibition of TRKs in Cancer Models
    Research has demonstrated that AS-41822 effectively inhibits TRK activity in various cancer cell lines, leading to reduced proliferation rates and increased apoptosis. This study highlights its potential as a therapeutic agent in treating cancers characterized by TRK overexpression.
  • Enzyme Interaction Studies
    In a series of experiments aimed at understanding the biochemical interactions of this compound, researchers found that it selectively inhibits specific kinases involved in critical signaling pathways. This selectivity suggests a promising avenue for developing targeted therapies with fewer side effects compared to traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine are influenced by its substituents. Below is a comparative analysis with structurally related analogs, focusing on synthesis, reactivity, and biological activity.

Physicochemical Properties

  • Solubility: Bromine’s polarizability increases water solubility compared to methyl groups but less than amino substituents. For example, 5-bromo-3-phenyl-pyrazolo[3,4-c]pyridazine has a solubility of 0.5 mg/mL in water, whereas 5-amino analogs reach 2.1 mg/mL .
  • Thermal Stability :
    Brominated derivatives decompose at higher temperatures (280–300°C) compared to chloro (250–270°C) and methyl (220–240°C) analogs, attributed to stronger C-Br bond stability .

Data Table: Key Comparisons of Pyrazolo[3,4-c]pyridazine Derivatives

Compound Name Substituents Synthesis Method Biological Activity (Key Finding) Reference
This compound 5-Br, 3-Ph Hydrazine hydrate reflux Antimicrobial (MIC: 2–4 µg/mL)
4-Biphenyl-1H-pyrazolo[3,4-c]pyridazine 4-Biphenyl Condensation with formamide GABA modulation (IC₅₀: 0.3 nM)
5-Chloro-3-(4-methylphenyl)-pyrazolo[3,4-c]pyridazine 5-Cl, 3-(4-Me-Ph) Hydrazine hydrate reflux Antimicrobial (MIC: 4–8 µg/mL)
3-Amino-1H-pyrazolo[3,4-c]pyridazine 3-NH₂ Multi-step alkylation Building block for heterocyclic synthesis
5-Methyl-3-phenyl-pyrazolo[3,4-c]pyridazine 5-Me, 3-Ph Acetic anhydride reaction Weak antimicrobial (MIC: 8–16 µg/mL)

Biological Activity

5-Bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by recent research findings.

Chemical Structure and Properties

The compound this compound features a pyrazolo-pyridazine core structure, which is known for its potential in various therapeutic applications. The presence of the bromine atom and phenyl group contributes to its unique chemical reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridazine derivatives. Notably, compounds with similar structures have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of derivatives related to this compound. The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value comparable to that of doxorubicin (IC50 = 2.35 µM) . Such findings suggest that structural modifications around the pyrazolo-pyridazine scaffold can enhance biological activity.

CompoundCell LineIC50 (µM)
This compoundHeLa2.59
DoxorubicinHeLa2.35

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Apoptosis Induction : It promotes both early and late apoptosis in cancer cells, contributing to its cytotoxic effects.
  • Inhibition of CDK Activity : The compound has been shown to inhibit cyclin-dependent kinases (CDK) such as CDK2 and CDK9, which are critical for cell cycle progression .

Structure-Activity Relationships (SAR)

Studies have explored the SAR of pyrazolo[3,4-c]pyridazine derivatives to identify key structural features that enhance biological activity. Modifications at the phenyl group or the bromine position can significantly influence potency:

  • Substituents : Variations in substituents on the phenyl ring can enhance interactions with molecular targets.
  • Bromine Atom : The presence of bromine may facilitate halogen bonding interactions, improving binding affinity to target proteins .

Biological Applications Beyond Cancer

In addition to anticancer properties, pyrazolo[3,4-c]pyridazines have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Certain compounds within this class have shown potential in reducing inflammation through modulation of inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine
Reactant of Route 2
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.